molecular formula C19H15Cl2N3O5 B5070206 N-(2,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide

N-(2,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide

Cat. No.: B5070206
M. Wt: 436.2 g/mol
InChI Key: IMQSKDBKBINNLB-UHFFFAOYSA-N
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Description

N-(2,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide, also known as DBNPA, is a chemical compound that has been extensively studied for its antimicrobial properties. DBNPA is a potent biocide that has been used in various industrial applications, including water treatment, oil and gas production, and paper manufacturing.

Mechanism of Action

N-(2,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide works by disrupting the cell membrane of microorganisms. It does this by reacting with the amino and sulfhydryl groups of proteins and enzymes in the cell membrane, leading to the disruption of the membrane structure. This disruption leads to the leakage of intracellular contents, which ultimately leads to the death of the microorganism.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity to humans and animals. It has been classified as a low toxicity chemical by the Environmental Protection Agency (EPA). However, it can cause skin and eye irritation, and inhalation of this compound can cause respiratory irritation. This compound has also been shown to be persistent in the environment, with a half-life of up to 60 days in soil.

Advantages and Limitations for Lab Experiments

N-(2,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has several advantages as a biocide for lab experiments. It is effective against a wide range of microorganisms, and it has minimal toxicity to humans and animals. However, this compound can be expensive, and its persistence in the environment can be a concern. Additionally, this compound can be toxic to some aquatic organisms, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of N-(2,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide. One direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the investigation of the potential environmental impact of this compound and the development of strategies to mitigate its persistence in the environment. Additionally, there is a need for more research on the mechanism of action of this compound and its potential applications in the medical field.

Synthesis Methods

N-(2,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide can be synthesized using various methods, including the reaction of 2,4-dichlorobenzylamine with 4-nitrobenzoyl chloride, followed by the reaction of the resulting intermediate with 2,6-dioxopiperidine. Another method involves the reaction of 2,4-dichlorobenzyl chloride with 4-nitrobenzamide, followed by the reaction with 2,6-dioxopiperidine. Both methods result in the formation of this compound, which is a yellow crystalline powder.

Scientific Research Applications

N-(2,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has been extensively studied for its antimicrobial properties. It has been used as a biocide in various industrial applications, including water treatment, oil and gas production, and paper manufacturing. This compound has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and algae. It works by disrupting the cell membrane of microorganisms, leading to their death.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-N-(2,6-dioxopiperidin-1-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O5/c20-14-7-4-13(16(21)10-14)11-22(23-17(25)2-1-3-18(23)26)19(27)12-5-8-15(9-6-12)24(28)29/h4-10H,1-3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQSKDBKBINNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)N(CC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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